molecular formula C11H11N5S B1274653 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine CAS No. 875001-46-0

1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine

Cat. No.: B1274653
CAS No.: 875001-46-0
M. Wt: 245.31 g/mol
InChI Key: WYXRKZMSYYCHSL-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine ( 875001-46-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold, a fused heterocyclic system known for its diverse pharmacological properties . This particular scaffold has been identified as a suitable pharmacophore for developing potent enzyme inhibitors . For instance, closely related derivatives have demonstrated exceptional activity as urease inhibitors, with IC₅₀ values in the sub-micromolar range, significantly outperforming standard controls like thiourea . The mechanism for this activity is often through competitive inhibition, whereby the compound occupies the enzyme's active site . Furthermore, compounds based on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole structure have shown promising results as potent and highly selective inhibitors of c-Met kinase, a key target in cancer research, and exhibit cell growth inhibition in relevant cell lines . The primary amine functional group on the phenyl ring of this specific molecule provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and develop novel derivatives for various biological assays. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-7-13-14-11-16(7)15-10(17-11)9-4-2-8(6-12)3-5-9/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXRKZMSYYCHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390304
Record name 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875001-46-0
Record name 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

  • Substituted benzoyl hydrazines are prepared by reacting benzoic acid esters with hydrazine hydrate in ethanol.

  • These hydrazines are then treated with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) in ethanol to form potassium dithiocarbazinate intermediates.

  • The intermediates undergo cyclization with excess hydrazine hydrate under reflux, followed by acidification, to yield 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

This step is crucial as it provides the mercapto-triazole precursor needed for subsequent cyclization.

Step 2: Formation of the Triazolo[3,4-b]thiadiazole Ring

  • The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are reacted with substituted benzoic acids in phosphorus oxychloride (POCl3) under reflux conditions.

  • This reaction facilitates cyclization to form the 3,6-disubstituted-1,2,4-triazolo[3,4-b]thiadiazole derivatives.

  • The reaction mixture is then poured into ice water, neutralized, and the precipitated products are filtered, washed, and recrystallized.

This step constructs the fused triazolothiadiazole nucleus with substitution at the 3 and 6 positions.

Representative Reaction Scheme Summary

Step Reactants/Intermediates Conditions Product/Outcome Yield (%)
1 Substituted benzoyl hydrazine + CS2 + KOH Ethanol, room temp, 12 h Potassium dithiocarbazinate intermediate 65–75
2 Intermediate + hydrazine hydrate Reflux, 3 h 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols 60–70
3 Triazole-3-thiols + substituted benzoic acid + POCl3 Reflux, 3 h 3,6-Disubstituted-1,2,4-triazolo[3,4-b]thiadiazoles 38–85
4 Functionalization with 4-(phenyl)methanamine group Condensation or substitution steps Target compound: 1-[4-(3-Methyltriazolo[3,4-b]thiadiazol-6-yl)phenyl]methanamine Variable (optimized)

Research Findings and Notes on Preparation

  • The cyclization reactions using phosphorus oxychloride are efficient for ring closure but require careful control of reaction time and temperature to optimize yields.

  • The use of substituted benzoyl hydrazines and mercapto-triazoles allows for structural diversity, enabling the introduction of methyl groups at the 3-position and phenylmethanamine groups at the 6-position.

  • Alternative synthetic methods include microwave-assisted synthesis and solvent-free protocols catalyzed by p-toluenesulfonic acid, which provide shorter reaction times and higher yields with environmentally benign conditions.

  • Spectroscopic methods such as FT-IR, $$ ^1H $$ NMR, ESI-MS, and elemental analysis confirm the structure and purity of the synthesized compounds.

  • The preparation methods are scalable and adaptable for producing various derivatives for medicinal chemistry applications.

Chemical Reactions Analysis

1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified triazolo[3,4-b][1,3,4]thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole and thiadiazole moieties exhibit notable antimicrobial properties. In a study evaluating various derivatives of triazoles and thiadiazoles, it was found that 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine demonstrated significant activity against several bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Pseudomonas aeruginosa20100

This data suggests that the compound could be further developed into a therapeutic agent for treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study : A recent study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant decrease in cell viability in human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.

Pesticidal Activity

The unique structure of this compound has led to exploration in agricultural pest control. Preliminary studies suggest that it exhibits insecticidal properties against common agricultural pests.

Pest Species Mortality Rate (%) Concentration (g/L)
Aphis gossypii (Cotton aphid)850.5
Spodoptera frugiperda (Fall armyworm)900.5

These findings indicate the compound's potential as a natural pesticide alternative.

Comparison with Similar Compounds

Substituent Variations at Position 3

  • Ethyl vs. Methyl : The ethyl-substituted analogue (CAS 878437-05-9, C₁₂H₁₃N₅S) differs only in the 3-position alkyl group. While both methyl and ethyl groups enhance lipophilicity, the ethyl derivative (MW 259.33) may exhibit stronger hydrophobic interactions but reduced metabolic stability compared to the methyl variant .
  • Adamantane vs. Methyl : The adamantane-substituted derivative (C₁₆H₁₇Cl₂N₅S) shows increased steric bulk, leading to enhanced crystallinity and intermolecular interactions, as evidenced by Hirshfeld surface analysis. This structural feature may improve stability but reduce solubility .

Substituent Variations at Position 6

  • Methanamine vs. Aryl Groups : The methanamine group in the target compound likely enhances hydrogen bonding with biological targets, contrasting with derivatives bearing aryl (e.g., 2-chloro-6-fluorophenyl) or heteroaryl (e.g., 2-furanyl) groups. For example, compound 17c (6-[2-furanyl]) demonstrates moderate activity, suggesting that electron-rich aromatic groups may reduce potency compared to amine functionalities .
  • Acetamide Derivatives : The compound 955314-84-8, featuring a 4-(3-methyltriazolo-thiadiazol-6-yl)benzyl-acetamide group, highlights how extending the methanamine side chain can modulate bioactivity. Such modifications may improve target specificity .

Antitumor Activity

Compound Substituents (Position 3/6) IC₅₀ (µM) HepG2 IC₅₀ (µM) MCF-7 Reference
Target Compound 3-Methyl, 6-(methanamine-phenyl) Not Reported Not Reported
9b 3-Methyl, 6-(hydrazono-phenyl) 2.94 >10
12a 3-Methyl, 6-(thiazole) 1.19 3.4
TTDZ Series (e.g., TTDZ5) 3-Aryl, 6-(varied) 4.8–12.3 6.1–15.7
  • The target compound’s methanamine group may offer a balance between potency and solubility, whereas bulkier substituents (e.g., adamantane) prioritize stability over cellular uptake .

Antimicrobial Activity

  • TTDZ Series : Compounds with electron-withdrawing groups (e.g., nitro) at position 6 show superior antibacterial activity (MIC = 8–16 µg/mL) compared to electron-donating groups (e.g., methoxy) .

Physicochemical Properties

  • Lipophilicity : Methyl and ethyl derivatives exhibit logP values ~2.5–3.0, suitable for blood-brain barrier penetration. Adamantane-containing analogues (logP > 4) face solubility challenges .
  • Crystallinity : Adamantane and dichlorophenyl derivatives form stable crystals via C–H⋯π and halogen bonding, whereas methanamine derivatives may favor amorphous states due to polar interactions .

Biological Activity

1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine is a compound that belongs to the class of triazolo-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C11_{11}H11_{11}N5_5S
  • CAS Number : 3161676

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazolo-thiadiazole derivatives. For instance, a series of synthesized compounds were tested against various Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that many derivatives exhibited significant antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin. Specifically, the compound demonstrated potent inhibition against resistant strains of bacteria, showcasing its potential as a novel antimicrobial agent .

Urease Inhibition

The urease enzyme is crucial for the virulence of certain pathogens. A study designed a series of triazolo-thiadiazole derivatives to evaluate their urease inhibition capabilities. The compound showed promising results with an IC50_{50} value ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM, outperforming thiourea (IC50_{50} = 22.54 ± 2.34 µM). This indicates its potential application in treating infections caused by urease-positive microorganisms .

Anti-cancer Activity

Thiadiazole derivatives have been reported to possess anticancer properties. In one study, various derivatives were evaluated for their cytotoxic effects against different cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced anticancer activity compared to standard treatments like cisplatin. The compound's structural features may contribute to its ability to inhibit tumor growth effectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the triazolo-thiadiazole scaffold can significantly influence biological activity. For example:

  • Substituents : The presence of halogen groups (e.g., chloro derivatives) was associated with increased antimicrobial potency.
  • Positioning : Substituents at position 6 of the triazolo ring were particularly favorable for antibacterial activity.

Table 1 summarizes the IC50_{50} values for various derivatives in comparison to standard drugs:

CompoundIC50_{50} (µM)Standard DrugIC50_{50} (µM)
Compound A0.87 ± 0.09Thiourea22.54 ± 2.34
Compound B3.5 ± 0.5Ampicillin10
Compound C5.0 ± 0.7Streptomycin15

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of a series of triazolo-thiadiazole compounds against Candidas and Staphylococcus aureus. The results demonstrated that compounds with specific substitutions exhibited up to an 80-fold increase in antifungal activity compared to ketoconazole .
  • Urease Inhibition : Another case study focused on the competitive inhibition mechanism of the compound against urease enzymes derived from Jack bean. Molecular dynamics simulations revealed that the compound binds effectively within the active site, suggesting a robust interaction that could be exploited for therapeutic purposes .

Q & A

Q. Q1: What are the optimized synthetic routes for 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine, and how can purity be ensured?

Methodological Answer: The compound is synthesized via condensation reactions involving 4-amino-3-mercapto-5-substituted-1,2,4-triazoles and aromatic carboxylic acids. A key step is the use of POCl₃ as a catalyst to activate carbonyl groups, enabling cyclization to form the triazolothiadiazole core . For purity:

  • Reaction Optimization : Use continuous flow reactors to enhance yield and reduce side products (e.g., over 49% yield achieved with POCl₃ under reflux for 16 hours) .
  • Purification : Employ recrystallization (ethanol-DMF mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients .
  • Analytical Validation : Confirm purity via HPLC (≥95%) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Structural Elucidation

Q. Q2: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s molecular structure?

Methodological Answer:

  • X-ray Crystallography : Resolve the triazolothiadiazole core’s planarity (max deviation: 0.013 Å) and dihedral angles (e.g., 74.34° between triazolothiadiazole and phenyl rings) .
  • NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to distinguish aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 326.08) and fragmentation patterns .

Advanced Pharmacological Profiling

Q. Q3: How can researchers systematically evaluate the compound’s biological activity, and what contradictions exist in reported data?

Methodological Answer:

  • In Vitro Assays : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus and E. coli) and anti-inflammatory effects via COX-2 inhibition .
  • Contradictions : Discrepancies in IC₅₀ values (e.g., 2.5 µM vs. 10 µM for COX-2) may arise from assay conditions (e.g., cell line variability, incubation time). Cross-validate with orthogonal methods like SPR for binding affinity .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial dihydrofolate reductase or human kinases .

Data Contradiction Analysis

Q. Q4: How should researchers address conflicting data regarding the compound’s stability under physiological conditions?

Methodological Answer:

  • Stability Studies : Perform accelerated degradation tests (pH 1–9, 40°C) with LC-MS monitoring. For example, hydrolysis of the methanamine group may occur at pH < 3, reducing bioavailability .
  • Controlled Variables : Standardize buffer composition (e.g., PBS vs. simulated gastric fluid) and temperature (37°C ± 0.5°C) to minimize variability .
  • Statistical Reconciliation : Apply multivariate analysis (ANOVA) to identify outliers and quantify batch-to-batch variability .

Molecular Interactions and Crystallography

Q. Q5: What intermolecular interactions stabilize the crystal packing of this compound, and how do they influence solubility?

Methodological Answer:

  • Intermolecular Forces : Weak C–H⋯π interactions (e.g., between thiadiazole rings and phenyl groups) and C–H⋯N hydrogen bonds (2.8–3.0 Å) dominate packing, contributing to low aqueous solubility .
  • Solubility Enhancement : Co-crystallize with cyclodextrins or use salt formation (e.g., HCl salt) to disrupt π-stacking. Solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) highlights formulation challenges .

Advanced Synthetic Modifications

Q. Q6: What strategies are effective for modifying the methanamine substituent to improve target selectivity?

Methodological Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) via reductive amination or Suzuki coupling to enhance binding to hydrophobic enzyme pockets .
  • SAR Analysis : Compare IC₅₀ values of derivatives (e.g., 3-methyl vs. 3-trifluoromethyl) to map pharmacophore requirements .
  • Click Chemistry : Attach triazole-linked probes (e.g., fluorescent tags) for in vivo tracking .

Computational Modeling

Q. Q7: How can DFT calculations and MD simulations guide the design of analogs with reduced cytotoxicity?

Methodological Answer:

  • DFT Studies : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict redox stability. Lower gaps correlate with higher reactivity and potential toxicity .
  • MD Simulations : Simulate membrane permeability (logP ~2.8) using lipid bilayer models (e.g., CHARMM-GUI) to optimize substituents for reduced hemolytic activity .
  • ADMET Prediction : Use tools like SwissADME to forecast metabolic pathways (e.g., CYP3A4-mediated oxidation) and adjust substituents accordingly .

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